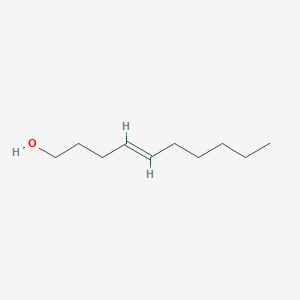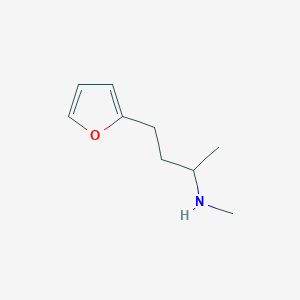
Dec-4-en-1-ol
Übersicht
Beschreibung
Dec-4-en-1-ol is a chemical compound with the molecular formula C10H20O . Its molecular weight is 156.2652 . It is also known by other names such as (Z)-4-Decen-1-ol and cis-4-Decen-1-ol .
Molecular Structure Analysis
The molecular structure of Dec-4-en-1-ol can be represented by the InChI string:InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3/b7-6+ . This structure is available as a 2D Mol file . Physical And Chemical Properties Analysis
Dec-4-en-1-ol has a density of 0.853g/mL at 25°C (lit.) . Its melting point is estimated to be -4.05°C , and it has a boiling point of 231-232°C (lit.) . It has a flash point of >230°F . It is miscible with ethanol, diethyl ether, propylene glycol, mineral oil, and most fixed oils .Wissenschaftliche Forschungsanwendungen
Mismatch between the demands of risk assessment and practice of scientists : Alcock, Macgillivray, and Busby (2011) reviewed the challenges in aligning the knowledge produced by scientists with the evidence demanded by regulators, using the example of Deca-BDE, a flame retardant chemical. This highlights issues in standard methodologies and the quest for innovative research, which may be relevant to understanding the broader context of chemical safety and research practices related to compounds like Dec-4-en-1-ol (Alcock, Macgillivray, & Busby, 2011).
Safety practices in academic labs : Kemsley (2009) discussed the need for awareness of risks and regular hazard assessments in academic labs, specifically in the context of a chemical fire incident. This highlights the importance of safety and risk management in research involving chemicals, which could be relevant for handling Dec-4-en-1-ol (Kemsley, 2009).
Solvent-Free Aerobic Epoxidation of Dec-1-ene Using Gold/Graphite as a Catalyst : Gupta et al. (2015) explored the oxidation of dec-1-ene, a compound structurally similar to Dec-4-en-1-ol. Their research focused on the epoxide yield using gold nanoparticles, which could offer insights into potential catalytic processes involving Dec-4-en-1-ol (Gupta et al., 2015).
Ethenolysis of ricinoleic acid methyl ester : Behr, Krema, and Kämper (2012) investigated the ethenolysis of ricinoleic acid methyl ester to produce oleochemical key substances, including Dec-1-ene-4-ol. This research could be indirectly relevant to understanding reactions involving Dec-4-en-1-ol (Behr, Krema, & Kämper, 2012).
Safety and Hazards
Dec-4-en-1-ol is classified as an irritant . It may be fatal if swallowed and enters airways . Precautionary measures include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and taking measures against static discharges . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .
Eigenschaften
IUPAC Name |
(E)-dec-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNFOJWKJSYIDH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dec-4-en-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)
![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)
![(2S)-2-[[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B189811.png)





![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)
![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)

![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)